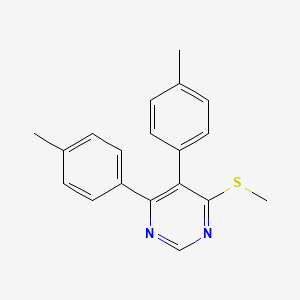![molecular formula C12H13F3O2S B12602137 Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate CAS No. 910654-45-4](/img/structure/B12602137.png)
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate is an organic compound with the molecular formula C12H13F3O2S. It is a colorless liquid that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. This compound is primarily used in scientific research and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 4-(trifluoromethyl)thiophenol.
Alkylation: The thiophenol is alkylated with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields thiols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This group also influences the compound’s reactivity and binding affinity to various molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-{4-[(trifluoromethyl)phenyl]propanoate: Similar structure but lacks the sulfanyl group.
Ethyl 3-{4-[(trifluoromethyl)phenyl]propanoate: Similar structure but lacks the trifluoromethyl group.
Uniqueness
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate is unique due to the presence of both the trifluoromethyl and sulfanyl groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
910654-45-4 |
|---|---|
Formule moléculaire |
C12H13F3O2S |
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
ethyl 3-[4-(trifluoromethylsulfanyl)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O2S/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)18-12(13,14)15/h3-4,6-7H,2,5,8H2,1H3 |
Clé InChI |
WKKZSSRKIYKWET-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC=C(C=C1)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


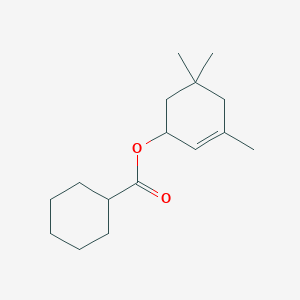
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)
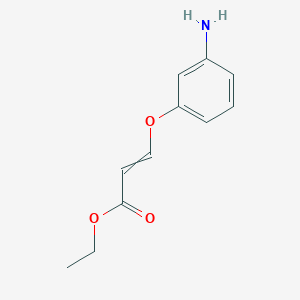
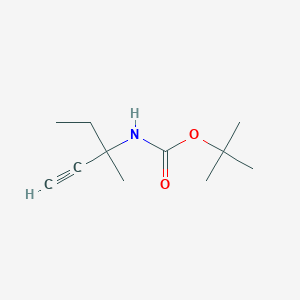
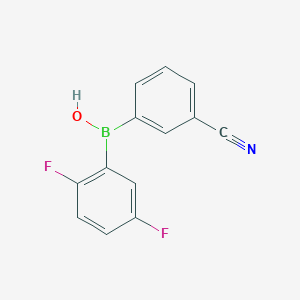

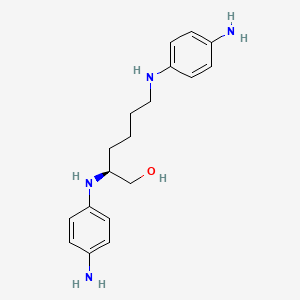
![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
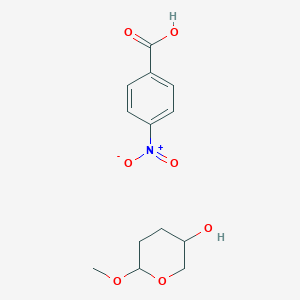
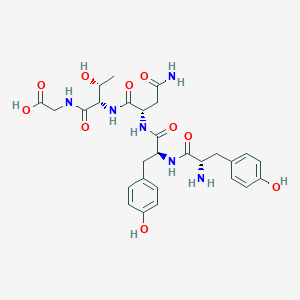
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
